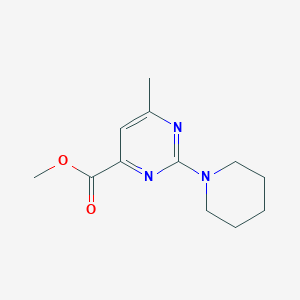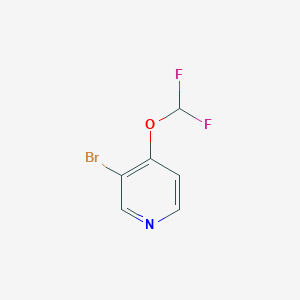![molecular formula C14H12O6 B1401511 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid CAS No. 92423-99-9](/img/structure/B1401511.png)
2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid
Descripción general
Descripción
2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is a chemical compound with the molecular formula C14H12O6 . It has an average mass of 276.241 Da and a monoisotopic mass of 276.063385 Da .
Synthesis Analysis
The synthesis of this compound involves reactions with two types of metal salts and different auxiliary ligands: 4,4′-bipyridine (4,4′-bipy), 1,4-di(1H-imidazol-1-yl)benzene (DIMB), and 1,4-bis[(1H-imidazol-1-yl)methyl]benzene (BIMB) . These reactions yield two self-catenated networks and a classic pcu network .Molecular Structure Analysis
The molecular structure of 2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is complex. The compound forms a new (4,8)-connected self-catenated network with a point symbol of (3 2 ·4 2 ·5 2 ) (3 2 ·4 9 ·5 12 ·6 5) 2 based on the trinuclear zinc clusters as an eight-connected node .Chemical Reactions Analysis
The compound reacts with two types of metal salts and different auxiliary ligands to yield two self-catenated networks and a classic pcu network . The structures of the resulting compounds are elucidated by single crystal X-ray diffraction .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Self-Catenated Networks
- Summary of the Application: This compound is used in the synthesis of two self-catenated networks and a classic pcu network. These networks are formed by reactions of 2,2’- (naphthalene-1,5-diylbis (oxy))diacetic acid (H2ndd) and two types of metal salts with different auxiliary ligands .
- Methods of Application: The reactions involve 2,2’- (naphthalene-1,5-diylbis (oxy))diacetic acid (H2ndd) and two types of metal salts with different auxiliary ligands: 4,4’-bipyridine (4,4’-bipy), 1,4-di (1 H -imidazol-1-yl)benzene (DIMB) and 1,4-bis [ (1 H -imidazol-1-yl)methyl]benzene (BIMB) .
- Results or Outcomes: The reactions yield two self-catenated networks and a classic pcu network. The structures of these compounds are elucidated by single crystal X-ray diffraction .
Application 2: Synthesis of Schiff Base Derivatives
- Summary of the Application: This compound is used in the synthesis of Schiff base derivatives, which have potential pharmacological applications .
- Methods of Application: The synthesis involves the acid-catalyzed condensation of aryl/hetero aromatic aldehydes with 2,2’-[naphthalene-2,7-diylbis(oxy)]diacetohydrazide under reflux temperature and ultrasonic irradiation .
- Results or Outcomes: The synthesized Schiff base derivatives were confirmed through spectral characterization using IR, 1H NMR, 13C NMR and mass spectra. All the synthesized compounds were screened for their antioxidant activity using DPPH free radical scavenging method .
Application 3: Fluorescence Anisotropy Assay
- Summary of the Application: This compound is used in the development of a fluorescence anisotropy assay. The assay is used to measure the binding affinity of small molecules to a target protein .
- Methods of Application: The compound is used to synthesize a derivative, acid 16b, which is then used in the assay. The binding affinity of acid 16b to the target protein is measured using fluorescence anisotropy .
- Results or Outcomes: Acid 16b has an IC50 of 61 nM in the fluorescence anisotropy assay and a Kd of 120 nM in a surface plasmon resonance assay. Additionally, the ethyl ester of 16b is an efficacious inducer of Nrf2 target genes, exhibiting ex vivo efficacy similar to the well-known electrophilic activator, sulforaphane .
Application 4: Synthesis of Naphthalene Substituted Schiff Base Derivatives
- Summary of the Application: This compound is used in the synthesis of naphthalene substituted Schiff base derivatives. These derivatives have potential pharmacological applications .
- Methods of Application: The synthesis involves the acid-catalyzed condensation of aryl/hetero aromatic aldehydes with 2,2’-[naphthalene-2,7-diylbis(oxy)]diacetohydrazide under reflux temperature and ultrasonic irradiation .
- Results or Outcomes: The synthesized Schiff base derivatives were confirmed through spectral characterization using IR, 1H NMR, 13C NMR and mass spectra. All the synthesized compounds were screened for their antioxidant activity using DPPH free radical scavenging method .
Application 5: Synthesis of Self-Catenated Networks
- Summary of the Application: This compound is used in the synthesis of two self-catenated networks and a classic pcu network. These networks are formed by reactions of 2,2’- (naphthalene-1,5-diylbis (oxy))diacetic acid (H2ndd) and two types of metal salts with different auxiliary ligands .
- Methods of Application: The reactions involve 2,2’- (naphthalene-1,5-diylbis (oxy))diacetic acid (H2ndd) and two types of metal salts with different auxiliary ligands: 4,4’-bipyridine (4,4’-bipy), 1,4-di (1 H -imidazol-1-yl)benzene (DIMB) and 1,4-bis [ (1 H -imidazol-1-yl)methyl]benzene (BIMB) .
- Results or Outcomes: The reactions yield two self-catenated networks and a classic pcu network. The structures of these compounds are elucidated by single crystal X-ray diffraction .
Application 6: Hexaaquacobalt(II) 2,2’-[naphthalene-1,8-diylbis(oxy)]diacetate Dihydrate
- Summary of the Application: This compound is used in the synthesis of hexaaquacobalt(II) 2,2’-[naphthalene-1,8-diylbis(oxy)]diacetate dihydrate .
- Methods of Application: The synthesis involves the reaction of 2,2’- (naphthalene-1,8-diylbis (oxy))diacetic acid with cobalt(II) salts .
- Results or Outcomes: The product is a complex where the 2,2’-[naphthalene-1,8-diylbis(oxy)]diacetate dianion is not coordinated to the Co(II) ion. The crystal packing features O—H O hydrogen bonding between the carboxylate .
Propiedades
IUPAC Name |
2-[5-(carboxymethoxy)naphthalen-1-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c15-13(16)7-19-11-5-1-3-9-10(11)4-2-6-12(9)20-8-14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZDAPGNZNQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCC(=O)O)C(=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10757871 | |
| Record name | 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10757871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid | |
CAS RN |
92423-99-9 | |
| Record name | 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10757871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



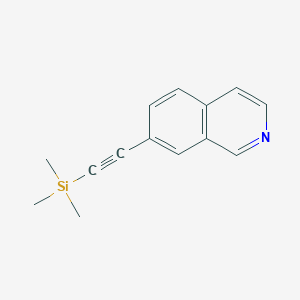
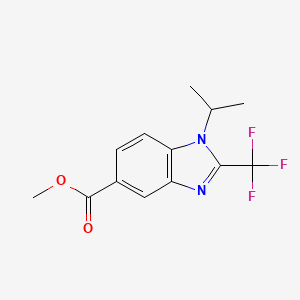
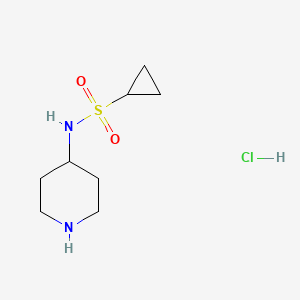


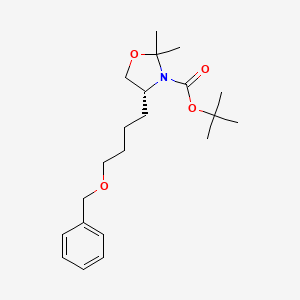
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)


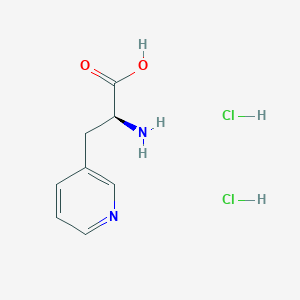
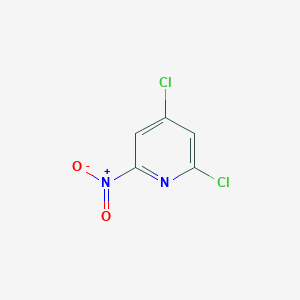
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
